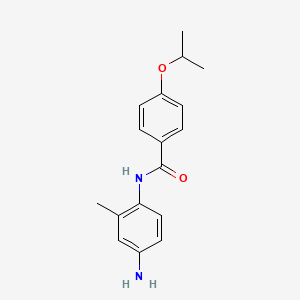

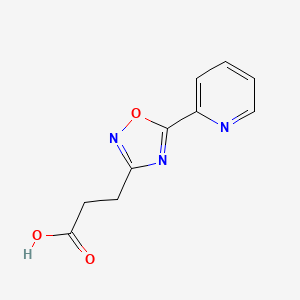

N-(4-Amino-2-methylphenyl)-4-isopropoxybenzamide

Overview

Description

Scientific Research Applications

Electrochemical Biosensors

- A study by Karimi-Maleh et al. (2014) focused on a biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam. This work highlights the use of similar compounds in the development of sensitive biosensors for detecting specific molecules in biological samples (Karimi-Maleh et al., 2014).

Anticonvulsant Properties

- Research by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, closely related to the target compound, and evaluated their anticonvulsant properties. The study found that certain derivatives were effective in seizure models, indicating potential applications in epilepsy treatment (Bailleux et al., 1995).

Cancer Treatment

- Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor, closely related to the compound , with potential as an anticancer agent. The compound showed notable efficacy in cell mitosis arrest and induction of cellular death, suggesting applications in oncology (Theoclitou et al., 2011).

Environmental Applications

- Rahman and Nasir (2019) explored the use of a similar compound impregnated into a hydrous zirconium oxide matrix for removing nickel ions from aqueous solutions. This demonstrates potential applications in environmental science for water treatment and pollutant removal (Rahman & Nasir, 2019).

Fluorescence Enhancement Studies

- Yang, Chiou, and Liau (2002) conducted studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which is relevant for understanding the photophysical properties of similar compounds. This research has implications in the development of fluorescent probes and sensors (Yang, Chiou, & Liau, 2002).

Memory Enhancers

- Piplani et al. (2018) synthesized a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to the compound , as potential memory enhancers. They found these compounds had acetylcholinesterase-inhibiting activity, indicating potential applications in treating cognitive disorders (Piplani et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be irritating to eyes, respiratory system, and skin . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes . In case of contact, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

It is likely that the compound induces a range of effects at the molecular and cellular levels, contributing to its overall action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Amino-2-methylphenyl)-4-isopropoxybenzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)10-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYVZODKRZBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-4-isopropoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)

![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)